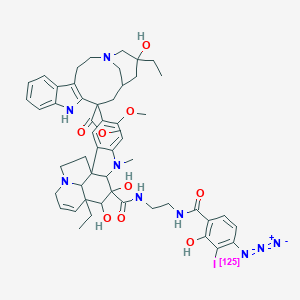
I(125)-Nasv
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodine-125 (I-125) is a radioisotope that has been widely used in scientific research for many years. One of its most important applications is in the field of nuclear medicine, where it is used to diagnose and treat a variety of diseases. One of the most promising applications of I-125 is in the development of new drugs and therapies for cancer treatment.
作用机制
I(125)-Nasv works by emitting radiation that damages the DNA of cancer cells. This damage can lead to cell death or prevent the cells from dividing and growing. I(125)-Nasv is typically delivered to the cancer cells through a carrier molecule, such as a monoclonal antibody or a small molecule drug. Once the carrier molecule reaches the cancer cells, the I(125)-Nasv is released and begins to emit radiation.
生化和生理效应
I(125)-Nasv has a number of biochemical and physiological effects on the body. Its radiation can cause damage to healthy cells as well as cancer cells, which can lead to side effects such as nausea, vomiting, and fatigue. However, these side effects are generally mild and short-lived. In addition, I(125)-Nasv has been shown to have a very low risk of causing secondary cancers, making it a safe and effective option for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using I(125)-Nasv in lab experiments is its high sensitivity. Because it emits radiation, even very small amounts of I(125)-Nasv can be detected and measured. This makes it an ideal tool for tracking the movement and behavior of molecules and proteins in the body. However, one limitation of I(125)-Nasv is its short half-life, which means that it must be used quickly after synthesis.
未来方向
There are many exciting future directions for I(125)-Nasv research. One area of focus is the development of new targeted therapies for cancer treatment. Researchers are also exploring the use of I(125)-Nasv in combination with other therapies, such as chemotherapy and immunotherapy. In addition, there is a growing interest in using I(125)-Nasv for the treatment of other diseases, such as cardiovascular disease and neurological disorders.
In conclusion, I(125)-Nasv is a powerful tool for scientific research with a wide range of applications in medicine and biology. Its ability to emit radiation and target specific cells makes it an ideal tool for developing new drugs and therapies for cancer treatment. While there are some limitations to its use, the future of I(125)-Nasv research looks bright, with many exciting new directions to explore.
合成方法
I(125)-Nasv is typically synthesized by bombarding a stable isotope of iodine, such as I-124, with neutrons. This process results in the creation of I(125)-Nasv, which is a radioactive isotope with a half-life of approximately 60 days. I(125)-Nasv can also be produced by the decay of other radioactive isotopes, such as cesium-125.
科学研究应用
I(125)-Nasv has a wide range of applications in scientific research, including nuclear medicine, radiation therapy, and cancer research. One of its most important uses is in the development of new drugs and therapies for cancer treatment. I(125)-Nasv can be used to label molecules and proteins, which allows researchers to track their movement and behavior in the body. This is particularly useful in the development of targeted therapies, which are designed to specifically target cancer cells while leaving healthy cells unharmed.
属性
CAS 编号 |
102976-56-7 |
|---|---|
产品名称 |
I(125)-Nasv |
分子式 |
C52H62IN9O9 |
分子量 |
1082 g/mol |
IUPAC 名称 |
methyl 13-[10-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H62IN9O9/c1-6-48(68)25-29-26-51(47(67)71-5,41-31(15-21-61(27-29)28-48)30-11-8-9-12-35(30)57-41)34-23-33-37(24-38(34)70-4)60(3)44-50(33)17-22-62-20-10-16-49(7-2,43(50)62)45(65)52(44,69)46(66)56-19-18-55-42(64)32-13-14-36(58-59-54)39(53)40(32)63/h8-14,16,23-24,29,43-45,57,63,65,68-69H,6-7,15,17-22,25-28H2,1-5H3,(H,55,64)(H,56,66)/i53-2 |
InChI 键 |
INDAMCROFGPLSO-WJXVBXJFSA-N |
手性 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)O)O)CC)OC)C(=O)OC)O |
同义词 |
4-NASV I(125)-NASV N-(4-azido-3-iodosalicyl)-N'-beta-aminoethylvindesine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




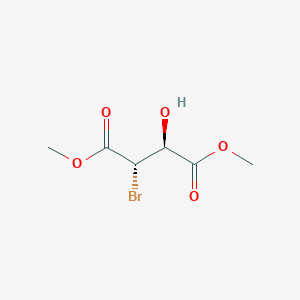

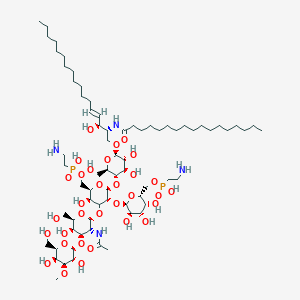

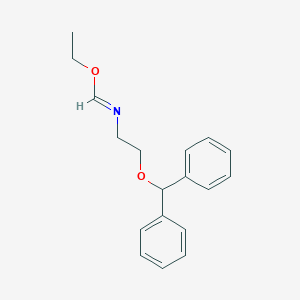


![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
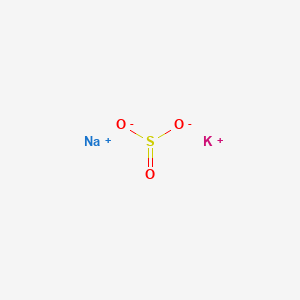

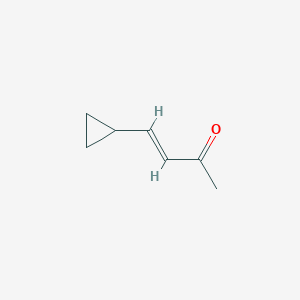

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)